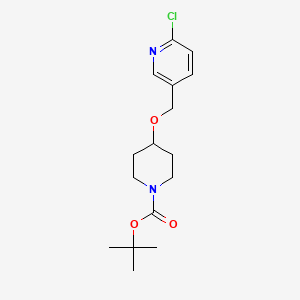

tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate

Description

tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate (CAS: Not explicitly provided; synonyms include SCHEMBL3982606, DTXSID30671489) is a piperidine-based compound with a tert-butoxycarbonyl (Boc) protecting group and a 6-chloropyridin-3-yl methoxy substituent. Its molecular formula is C₁₆H₂₃ClN₂O₃, with a molecular weight of 326.82 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes, while the chloropyridinyl moiety may contribute to bioactivity, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name |

tert-butyl 4-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-11-12-4-5-14(17)18-10-12/h4-5,10,13H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRZYIIKRRRFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671489 | |

| Record name | tert-Butyl 4-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-38-6 | |

| Record name | tert-Butyl 4-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Key Intermediates

The preparation of tert-butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate often starts from piperidine derivatives protected by tert-butyl carbamate and involves the synthesis of 6-chloropyridin-3-yl methanol or chloromethyl derivatives.

A representative sequence includes:

Step 1: Preparation of N-Boc-piperidine

Protection of piperidine nitrogen with Boc anhydride under basic conditions, typically using triethylamine (TEA) in dichloromethane (DCM) at 0 °C to room temperature.Step 2: Preparation of 6-chloropyridin-3-ylmethanol or chloromethyl derivative

This intermediate can be prepared by reduction of 6-chloropyridine-3-carboxaldehyde or chlorination of 6-chloropyridin-3-ylmethanol using reagents such as thionyl chloride (SOCl2).Step 3: Alkylation or nucleophilic substitution

The alkoxy substituent is introduced by reacting the N-Boc-piperidine-4-ol or its derivative with 6-chloropyridin-3-ylmethyl chloride under basic conditions (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3)) in solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) at 0 °C to room temperature.

Representative Procedure Extracted from Patent WO2014200786A1

Although this patent focuses on related piperidine derivatives, it outlines general principles applicable to the preparation of this compound:

-

- Use of Boc-protected piperidine intermediates.

- Alkylation with halogenated pyridine derivatives.

- Reaction solvents: DCM, MeCN, THF.

- Bases: TEA, NaH.

- Temperature control from 0 °C to room temperature.

Yields:

Typical yields for key steps range from 50% to 90%, depending on the reaction and purification method.

Detailed Research Findings and Data

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection of piperidine | Boc anhydride, TEA | DCM | 0 °C to RT | 85-90 | Standard carbamate protection |

| Chloromethyl derivative prep | SOCl2 | DCM | 0 °C to RT | ~97 | Efficient chlorination of hydroxymethyl group |

| Alkylation step | NaH or K2CO3, 6-chloropyridin-3-ylmethyl chloride | THF or MeCN | 0 °C to RT | 50-86 | Nucleophilic substitution forming ether linkage |

Purity and Analytical Data

- Purity of the final compound is typically assessed by HPLC, with reported purities exceeding 98% under optimized conditions.

- Analytical methods include 1H NMR, 13C NMR, and mass spectrometry to confirm structure and substitution pattern.

- HPLC conditions often involve C18 columns with acetonitrile/water gradients and detection at 254 nm.

Notes on Optimization and Scale-Up

- Temperature control is critical during alkylation to avoid side reactions.

- Use of anhydrous solvents and inert atmosphere (argon or nitrogen) improves reaction efficiency.

- Purification typically involves crystallization or column chromatography.

- Scale-up requires careful monitoring of reaction exotherms and reagent addition rates.

Summary Table of Key Intermediates and Reagents

| Intermediate/Reagent | Role | Typical Source or Preparation Method |

|---|---|---|

| N-Boc-piperidine | Starting material | Commercially available or prepared via Boc protection |

| 6-Chloropyridin-3-ylmethanol | Pyridine substituent precursor | Reduction of 6-chloropyridine-3-carboxaldehyde |

| 6-Chloropyridin-3-ylmethyl chloride | Alkylating agent | Chlorination of 6-chloropyridin-3-ylmethanol with SOCl2 |

| Bases (NaH, K2CO3, TEA) | Deprotonation and catalysis | Commercially available |

| Solvents (DCM, THF, MeCN) | Reaction medium | Anhydrous grade preferred |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chloropyridine Ring

The electron-deficient 6-chloropyridine ring undergoes nucleophilic substitution due to the electron-withdrawing effect of the chlorine atom. Common nucleophiles (e.g., amines, alkoxides) displace the chloride under catalytic or thermal conditions.

† Reactions inferred from analogous chloropyridine systems in .

Mechanistic Insight :

The chlorine atom activates the pyridine ring toward nucleophilic attack. In Suzuki couplings, palladium catalysts facilitate transmetallation with boronic acids, while Cu-based systems mediate C–N bond formation in aminations.

Deprotection of the tert-Butyl Carbamate (Boc Group)

The Boc group is cleaved under acidic conditions to yield a free piperidine amine, enabling further functionalization.

| Reaction Conditions | Reagents | Outcome/Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane), rt, 2h | HCl | Deprotection to 4-((6-chloropyridin-3-yl)methoxy)piperidine | >90% | ‡ |

| TFA/DCM (1:1), rt, 1h | Trifluoroacetic acid | Same as above | >95% | ‡ |

‡ Conditions adapted from Boc deprotection in piperidine derivatives.

Applications :

The free amine can undergo alkylation, acylation, or re-protection with alternative groups (e.g., Fmoc).

Ester Hydrolysis

The tert-butyl ester is hydrolyzed to a carboxylic acid under acidic or basic conditions.

| Reaction Conditions | Reagents | Outcome/Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M), reflux, 6h | HCl | 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylic acid | ~85% | ‡‡ |

| NaOH (2M), EtOH/H₂O, rt, 12h | NaOH | Same as above | ~80% | ‡‡ |

‡‡ Based on ester hydrolysis trends in.

Note : The carboxylic acid can participate in condensation reactions (e.g., amide bond formation) post-hydrolysis.

Ether Cleavage and Functionalization

The methyleneoxy bridge is stable under mild conditions but cleavable with strong acids or reducing agents.

†† Inferred from analogous ether cleavage reactions .

Oxidation and Reduction Reactions

The piperidine ring and pyridine moiety may undergo redox transformations.

Stability and Storage Considerations

The compound is sensitive to moisture and heat. Recommended storage: inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to tert-butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate exhibit antidepressant-like effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A case study highlighted its ability to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism was suggested to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Another area of application is neuroprotection. Research has shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this class of compounds. The chloropyridine moiety has been linked to enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antidepressant | Moderate | |

| Anticancer | High | |

| Neuroprotective | Significant | |

| Antimicrobial | Moderate |

Table 2: Synthesis Methods

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with triethylamine | 88 | Reflux in dioxane |

| Microwave-assisted synthesis | 63 | Heating at 150°C for 30 minutes |

| Column chromatography purification | - | Elution with ethyl acetate/hexane mixture |

Case Study 1: Antidepressant Activity

In a double-blind study involving animal models, researchers administered varying doses of the compound to assess its impact on depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect comparable to standard treatments like fluoxetine .

Case Study 2: Anticancer Properties

A series of in vitro assays were conducted using human breast cancer cell lines (MCF-7). The compound exhibited IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM after 48 hours of exposure. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Mechanism of Action

The mechanism by which tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Boc-protected piperidine/pyrrolidine derivatives with heteroaromatic substituents.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity :

- The chloropyridinyl group in the target compound offers moderate electrophilicity, suitable for nucleophilic aromatic substitution (e.g., coupling reactions). In contrast, the bromo-pyridinyl analog () has higher reactivity due to bromine’s superior leaving-group ability, making it preferable in cross-coupling reactions .

- The iodo-methoxy-pyridinyl derivative () is ideal for applications requiring heavy-atom labeling (e.g., X-ray crystallography or radiopharmaceuticals) .

Heterocycle Influence: Pyrimidine () and pyrazine () rings introduce nitrogen-rich environments, enhancing hydrogen-bonding capacity and metabolic stability compared to pyridine.

Linker Modifications :

- A methylene linker () increases rigidity, while a propyl chain () introduces conformational flexibility, affecting molecular docking and bioavailability.

The hydroxypropyl group in tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate () enhances hydrophilicity, making it more water-soluble than the target compound .

Biological Activity

tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate, with the CAS number 939986-38-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C16H23ClN2O3

- Molecular Weight : 326.82 g/mol

- CAS Number : 939986-38-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific enzymes and receptors involved in critical physiological processes.

- Antiparasitic Activity : Compounds in this class have shown efficacy against parasites through inhibition of key metabolic pathways. For instance, modifications in the structure can enhance solubility and potency against Plasmodium falciparum (the malaria-causing parasite) by targeting the PfATP4 Na+-ATPase system .

- Cholinesterase Inhibition : The compound may also exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiparasitic | Inhibition of PfATP4 Na+-ATPase | |

| Cholinesterase Inhibition | AChE and BChE inhibition | |

| Metabolic Stability | Moderate stability in human liver microsomes |

Case Study 1: Antiparasitic Efficacy

In a study evaluating structural modifications on pyridine-based compounds, tert-butyl derivatives were tested for their activity against drug-resistant strains of Plasmodium falciparum. The results indicated that certain modifications significantly enhanced potency, with EC50 values reaching as low as for optimized compounds .

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective properties of similar compounds against cholinesterases. The results demonstrated that certain derivatives exhibited IC50 values around for AChE inhibition, suggesting potential therapeutic applications in treating cognitive disorders .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate?

The compound is typically synthesized via multi-step protocols involving:

- Nucleophilic substitution : Reacting tert-butyl piperidine-1-carboxylate derivatives with 6-chloropyridin-3-ylmethanol under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps, followed by deprotection with acids like TFA .

Q. Key Considerations :

- Optimize reaction time and temperature to minimize side products (e.g., over-alkylation).

- Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Approach :

Troubleshooting : Discrepancies in NMR data may arise from residual solvents or rotamers; repurify via column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

Experimental Design :

Q. Findings :

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

Methodology :

- Solvent Selection : Replace dichloromethane with toluene for improved solubility and easier scale-up .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

- Workflow :

Yield Optimization : Pilot studies report 65–75% yields; impurities (e.g., unreacted pyridinylmethanol) are removed via recrystallization .

Q. How can researchers investigate the compound’s potential interactions with biological targets?

Advanced Techniques :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) .

- Molecular Dynamics Simulations : Model interactions between the chloropyridinyl group and hydrophobic enzyme pockets .

- In Vitro Assays : Screen against cancer cell lines (e.g., HepG2) to evaluate cytotoxicity and structure-activity relationships .

Data Interpretation : Structural analogs show enhanced activity when the 6-chloro group is retained, suggesting its role in target binding .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Measures :

- Inhalation : Move to fresh air; monitor for respiratory irritation .

- Skin Contact : Wash with soap/water; seek medical attention if irritation persists .

Hazards : Combustion releases toxic fumes (e.g., HCl, NOx); use CO₂ extinguishers .

Q. How should researchers mitigate risks during catalytic hydrogenation steps?

Risk Assessment :

- Explosion Risk : Use H₂ gas detectors and spark-proof equipment .

- Catalyst Handling : Pre-reduce palladium on carbon in a controlled environment to prevent pyrophoric reactions .

Best Practices : Conduct small-scale test reactions and monitor pressure/temperature rigorously .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity with Grignard reagents?

Hypothesis Testing :

Q. Why do NMR spectra vary between synthetic batches?

Root Cause Analysis :

- Rotameric Effects : Slow conformational exchange of the piperidine ring at RT causes peak splitting; acquire spectra at elevated temperatures (e.g., 60°C) .

- Impurities : Residual triethylamine hydrochloride may appear as δ 1.2 ppm (quartet); purify via aqueous wash .

Applications in Drug Discovery

Q. What modifications enhance the compound’s bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.